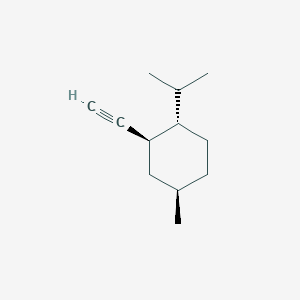
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) is a chemical compound that belongs to the family of alkynes. It is commonly known as 2-ethynyl-4-methyl-1-(1-methylethyl)cyclohexane or EMCH. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
科学研究应用
EMCH has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. EMCH has also been shown to have antitumor activity, suggesting that it may have potential as an anticancer agent. Additionally, EMCH has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of EMCH is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. EMCH may also work by inhibiting the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
生化和生理效应
EMCH has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. EMCH has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, EMCH has been shown to protect against oxidative stress and inflammation in the brain, suggesting that it may have potential as a neuroprotective agent.
实验室实验的优点和局限性
EMCH has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when synthesized using the most common method. Additionally, it has been shown to have a number of potential applications in scientific research. However, there are also limitations to the use of EMCH in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on EMCH. One area of research is the development of new synthetic methods for EMCH that are more efficient and have higher yields. Another area of research is the development of new applications for EMCH in scientific research, particularly in the fields of pharmacology and biochemistry. Additionally, more research is needed to fully understand the mechanism of action of EMCH and its potential as a neuroprotective agent. Finally, more research is needed to determine the safety and efficacy of EMCH in humans, particularly in the treatment of pain, inflammation, and cancer.
合成方法
EMCH can be synthesized using a variety of methods. The most common method involves the reaction of 2-bromo-4-methyl-1-(1-methylethyl)cyclohexene with acetylene in the presence of a palladium catalyst. This method yields EMCH with a purity of up to 99%.
属性
CAS 编号 |
178243-92-0 |
|---|---|
产品名称 |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) |
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
(1S,2R,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-11-8-10(4)6-7-12(11)9(2)3/h1,9-12H,6-8H2,2-4H3/t10-,11-,12+/m1/s1 |
InChI 键 |
XXWOLVVWZBJZHM-UTUOFQBUSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C#C)C(C)C |
SMILES |
CC1CCC(C(C1)C#C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)C#C)C(C)C |
同义词 |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



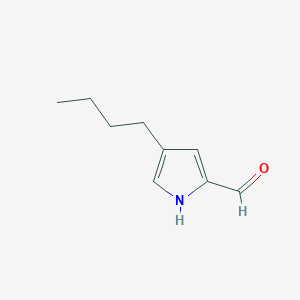
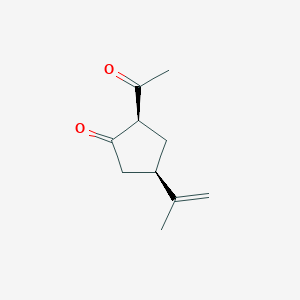
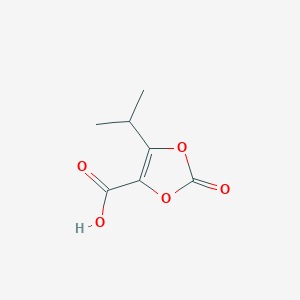
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
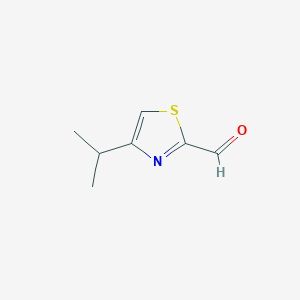
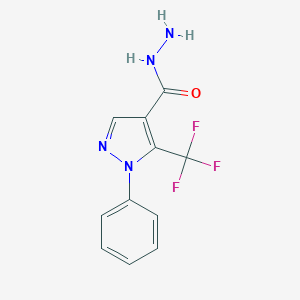
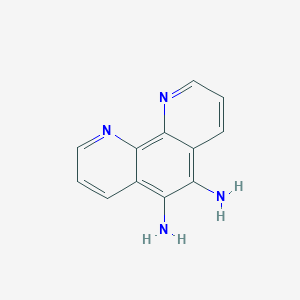
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
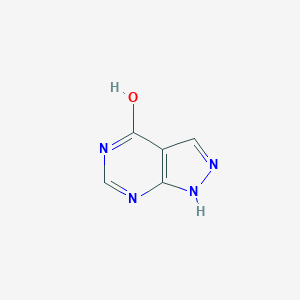
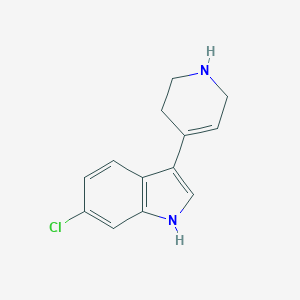
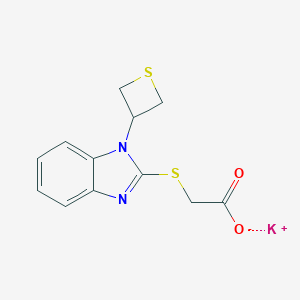
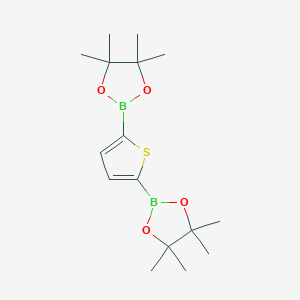
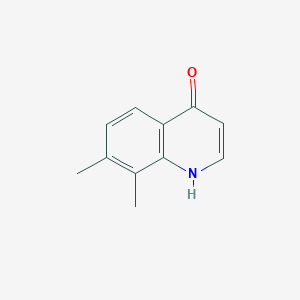
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)